4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide
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Overview
Description
4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-3-cyanobenzene-1-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-chloro-3-cyano-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBNYICDUPANRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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